3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1574612-90-0
VCID: VC11910618
InChI: InChI=1S/C22H23N3O3/c1-16-6-5-9-18(14-16)19(26)24-12-10-22(11-13-24)20(27)25(21(28)23-22)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,23,28)
SMILES: CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol

3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1574612-90-0

Cat. No.: VC11910618

Molecular Formula: C22H23N3O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1574612-90-0

Specification

CAS No. 1574612-90-0
Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
IUPAC Name 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C22H23N3O3/c1-16-6-5-9-18(14-16)19(26)24-12-10-22(11-13-24)20(27)25(21(28)23-22)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,23,28)
Standard InChI Key VXKLAEAPQSSKHQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Canonical SMILES CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic system comprising a piperidine ring fused to a hydantoin moiety via a spiro junction at the fourth carbon. Substituents include a 3-methylbenzoyl group at the eighth position and a benzyl group at the third nitrogen (Figure 1). The systematic IUPAC name reflects this arrangement:

  • 3-Benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Key structural attributes include:

  • Spirocyclic framework: Conformationally restricts the molecule, potentially enhancing receptor binding specificity .

  • Aromatic substituents: The benzyl and 3-methylbenzoyl groups introduce hydrophobic and π-π stacking interactions, critical for target engagement .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of this compound is documented, methodologies for analogous spirocyclic triazaspirodecanes provide a template. Patent CN110818712A outlines a three-step synthesis for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, adaptable for introducing benzyl and 3-methylbenzoyl groups:

  • Primary Reaction:

    • Reactants: Urea, diethyl oxalate, ammonium carbonate, sodium.

    • Forms a cyclocondensate via nucleophilic acyl substitution .

  • Secondary Reaction:

    • Treatment with concentrated HCl to generate reactive intermediates .

  • Intermediate Reaction:

    • Coupling with 2-(ethylamino)acetaldehyde and potassium ferricyanide yields the spirocyclic core .

Modifications for Target Compound:

  • Replace 2-(ethylamino)acetaldehyde with 3-methylbenzoyl chloride during acylation to install the 3-methylbenzoyl group.

  • Introduce benzyl via alkylation at the third nitrogen using benzyl bromide.

Optimization Challenges

  • Steric hindrance: Bulky substituents may reduce reaction efficiency, necessitating elevated temperatures or catalysts .

  • Purity control: Column chromatography or recrystallization (as in ) ensures >99% purity.

Table 1: Comparative Synthesis Parameters

ParameterPatent Example Target Compound Adaptation
Key Reagent2-(Ethylamino)acetaldehyde3-Methylbenzoyl chloride
Coupling AgentPotassium ferricyanideDCC (Dicyclohexylcarbodiimide)
Yield91.95%Estimated 70–85%
Purity99.756%≥98% (projected)

Physicochemical Properties

Extrapolating from analog 3-benzyl-8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione :

Table 2: Predicted Physicochemical Profile

PropertyAnalog Value Target Compound Estimate
Molecular FormulaC23H25N3O5C24H25N3O3
Molecular Weight423.47 g/mol403.48 g/mol
logP2.452.8–3.2
Hydrogen Bond Donors11
Hydrogen Bond Acceptors86
Polar Surface Area73.38 Ų68.5 Ų
  • Lipophilicity: Higher logP (estimated) due to the 3-methylbenzoyl group’s hydrophobicity vs. dimethoxy substituents .

  • Solubility: Lower aqueous solubility (logSw ≈ -3.5) predicted, necessitating formulation adjuvants .

TargetProbabilityRationale
Serotonin 5-HT2AModerateStructural similarity to known ligands
Bacterial Dihydrofolate ReductaseLowHydantoin moiety interference

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